2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide
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Overview
Description
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-cyclopropylacetamide is a heterocyclic compound that features a pyridine ring substituted with cyano, methyl, and thioacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-cyclopropylacetamide typically involves the following steps:
Formation of 3-Cyano-4,6-dimethyl-2-pyridone: This intermediate is synthesized through the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine.
Thioether Formation: The 3-cyano-4,6-dimethyl-2-pyridone is then reacted with a suitable thiol, such as cyclopropylthiol, under basic conditions to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with chloroacetyl chloride to form the desired 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-cyclopropylacetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The cyano and thioacetamide groups are key functional groups that interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridone: A precursor in the synthesis of the target compound.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective tert-butoxycarbonylation reagent.
2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-methyl-6-nitrophenyl)acetamide: Another derivative with similar structural features.
Uniqueness
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-cyclopropylacetamide is unique due to its combination of a cyclopropyl group with the cyano and thioacetamide functionalities. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H15N3OS |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-cyclopropylacetamide |
InChI |
InChI=1S/C13H15N3OS/c1-8-5-9(2)15-13(11(8)6-14)18-7-12(17)16-10-3-4-10/h5,10H,3-4,7H2,1-2H3,(H,16,17) |
InChI Key |
MMODDEXDSQUVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2CC2)C |
Origin of Product |
United States |
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